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Compound of Interest

Compound Name: 11-Deoxydaunomycinol

Cat. No.: B15440483

Disclaimer: Direct experimental spectroscopic data for 11-Deoxydaunomycinol is not readily
available in published literature. This guide has been constructed by leveraging and adapting
existing data from the closely related and extensively studied anthracycline, daunorubicin. The
presented data is a scientifically informed estimation and should be considered as a reference
for potential experimental outcomes.

This technical guide provides a comprehensive overview of the anticipated spectroscopic
characteristics of 11-Deoxydaunomycinol, a derivative of the anthracycline antibiotic family.
The information is tailored for researchers, scientists, and professionals in drug development,
offering a detailed examination of its expected spectroscopic sighature across various
analytical techniques.

Molecular Structure

11-Deoxydaunomycinol is structurally similar to daunorubicin, with two key modifications: the
reduction of the C-13 ketone to a hydroxyl group and the absence of the C-11 hydroxyl group.
These alterations are expected to induce predictable shifts in its spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure of organic
compounds. The following tables outline the predicted *H and 3C NMR chemical shifts for 11-
Deoxydaunomycinol, based on known data for daunorubicin and considering the structural
differences.
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Table 1: Predicted *H NMR Spectroscopic Data for 11-Deoxydaunomycinol
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Predicted Chemical

Coupling Constant

Proton _ Multiplicity

Shift (ppm) (J, H2)
H-1 7.8-8.0 d ~7.5
H-2 7.6-7.8 t ~8.0
H-3 7.3-71.5 d ~8.5
4-OCHs 3.9-4.1 s -
H-1' 5.3-5.5 brs -
H-7 5.0-5.2 t ~6.5
H-10ax 2.8-3.0 d ~18.0
H-10eq 2.2-2.4 dd ~18.0, ~2.0
H-8ax 2.0-2.2 m -
H-8eq 1.8-2.0 m -
13-CH(OH) 4.0-4.2 q ~6.5
14-CHs 1.2-1.4 d ~6.5
6-OH 13.9-14.1 S -
9-OH 4.5-4.7 s -
H-2'ax 1.7-1.9 m -
H-2'eq 1.9-21 m -
H-3' 3.5-3.7 m -
H-4' 3.2-34 m -
H-5' 4.0-4.2 q ~6.5
5'-CHs 1.2-1.3 d ~6.5
3'-NH: 7.5-8.5 brs -
4'-OH 4.8-5.2 br s -
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Table 2: Predicted 3C NMR Spectroscopic Data for 11-Deoxydaunomycinol
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Carbon Predicted Chemical Shift (ppm)
C-1 120-122
C-2 135-137
C-3 118-120
C-14 155-157
C-4a 133-135
C-5 186-188
C-5a 135-137
C-6 160-162
C-6a 110-112
C-7 68-70
C-8 33-35
C-9 75-77
C-10 35-37
C-10a 110-112
C-11 130-132
C-11a 134-136
C-12 186-188
C-12a 110-112
C-13 65-67
C-14 20-22
4-OCHs 56-58
C-1 100-102
Cc-2 33-35
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C-3 45-47
C-4' 68-70
C-5' 67-69
C-6' (5'-CHs) 16-18

Experimental Protocol: NMR Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of 11-Deoxydaunomycinol in 0.6 mL
of a suitable deuterated solvent (e.g., CDCIs, DMSO-ds).

¢ Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
o Data Acquisition:

o H NMR: Acquire spectra with a sufficient number of scans to achieve a good signal-to-
noise ratio.

o 13C NMR: Employ proton decoupling and acquire spectra over a wider spectral width. A
larger number of scans will be necessary due to the lower natural abundance of 13C.

o 2D NMR: Perform COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single
Quantum Coherence) experiments to aid in the assignment of proton and carbon signals,
respectively.

o Data Processing: Process the raw data using appropriate software (e.g., MestReNova,
TopSpin). Reference the spectra to the residual solvent peak.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a compound. For 11-Deoxydaunomycinol, Electrospray lonization (ESI) is a suitable
technique.

Table 3: Predicted Mass Spectrometry Data for 11-Deoxydaunomycinol
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lon Predicted m/z Description

[M+H]* 514.1915 Protonated molecule
[M+Na]* 536.1734 Sodium adduct
[M-H20+H]* 496.1809 Loss of water

Cleavage of the glycosidic
[Aglycone+H]* 353.0968
bond, protonated aglycone

Experimental Protocol: Mass Spectrometry

o Sample Preparation: Prepare a dilute solution of 11-Deoxydaunomycinol (approximately
10-100 pg/mL) in a solvent compatible with ESI, such as methanol or acetonitrile, with the
addition of a small amount of formic acid to promote protonation.[1]

e Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled
with an ESI source.

» Data Acquisition: Acquire data in positive ion mode over a suitable mass range (e.g., m/z
100-1000).

» Data Analysis: Analyze the resulting spectrum to identify the molecular ion and characteristic
fragment ions.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule,
which is particularly useful for compounds with chromophores like the anthracycline ring

system.

Table 4: Predicted UV-Visible Absorption Maxima for 11-Deoxydaunomycinol

Solvent Predicted Amax (nm)
Methanol ~234, ~252, ~290, ~480, ~495, ~530
0.9% NacCl ~480
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Note: The absorption maxima are expected to be very similar to those of daunorubicin.[2][3]

Experimental Protocol: UV-Vis Spectroscopy

o Sample Preparation: Prepare a solution of 11-Deoxydaunomycinol of a known
concentration in a UV-transparent solvent (e.g., methanol, ethanol, or a buffered aqueous
solution).

e Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

o Data Acquisition: Scan the sample over a wavelength range of 200-800 nm, using the
solvent as a blank.

o Data Analysis: Identify the wavelengths of maximum absorbance (Amax).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation.

Table 5: Predicted Infrared Absorption Bands for 11-Deoxydaunomycinol

Wavenumber (cm~?) Functional Group Assignment
3300-3500 (broad) O-H and N-H stretching
2850-2950 C-H stretching (aliphatic)
~1710 C=0 stretching (quinone)
~1620 C=C stretching (aromatic)
~1285 C-0O stretching (phenol)

~1080 C-O stretching (alcohol/ether)

Note: The absence of a strong C=0 stretch around 1730 cm~! (ketone) and the presence of a
more prominent O-H band compared to daunorubicin would be key distinguishing features.

Experimental Protocol: Infrared Spectroscopy
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e Sample Preparation:

o KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and
press it into a thin pellet.

o ATR: Place a small amount of the solid sample directly onto the crystal of an Attenuated
Total Reflectance (ATR) accessory.

¢ Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
o Data Acquisition: Collect the spectrum over the mid-IR range (typically 4000-400 cm~1).

o Data Analysis: Identify the characteristic absorption bands and assign them to the
corresponding functional groups.

Experimental and Logical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
compound like 11-Deoxydaunomycinol.
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General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b15440483#11-deoxydaunomycinol-spectroscopic-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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